Pinolidoxin
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Overview
Description
Pinolidoxin is an oxacycle.
Scientific Research Applications
Synthesis and Structural Determination
- Pinolidoxin, a potent modulator of plant pathogenesis, has been synthesized through a highly convergent and efficient strategy. The synthesis provided unambiguous determination of its stereostructure, highlighting the application of novel silacyclic precursors for stereocontrolled polyol synthesis (Liu & Kozmin, 2002).
Phytotoxic Properties
- Identified as a phytotoxin produced by Ascochyta pinodes, this compound has been shown to be highly toxic to host (pea) and non-host (bean) plants. Its structure, characterized as a phytotoxic 10-macrolide, contributes to understanding its toxicological profile (Evidente et al., 1993).
Structure-Activity Relationship Studies
- Investigations into the structure-activity relationships of this compound and related compounds have been conducted, focusing on their phytotoxic, antifungal, and zootoxic activities. This research aims to identify compounds with potential herbicidal properties (Evidente et al., 1998).
Variants of this compound
- Studies have identified and characterized new variants of this compound, such as epi-, dihydro-, and epoxy-pinolidoxin. These compounds displayed varied levels of activity in phytotoxicity assays, contributing to the understanding of the structural basis of their biological activities (Evidente et al., 1993).
Application in Total Synthesis
- Research on this compound has contributed to the development of synthetic methodologies, such as the use of ring-closing metathesis for the synthesis of medium-sized rings. This has broader implications for the synthesis of various biologically active compounds (Fürstner et al., 2002).
Exploration of Phytotoxic Analogues
- Studies exploring analogues and derivatives of this compound have examined their phytotoxic activity against various plant species, providing insights into the structural features important for toxicity (Berestetskiy et al., 2008).
Cytotoxic Properties
- Research has also explored the cytotoxic properties of this compound, assessing its effects on various human cancer cell lines. This contributes to the understanding of its potential applications in cancer research (Wang et al., 2019).
Properties
CAS No. |
152985-39-2 |
---|---|
Molecular Formula |
C18H26O6 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[(5E)-3,4-dihydroxy-10-oxo-2-propyl-2,3,4,7,8,9-hexahydrooxecin-9-yl] (2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C18H26O6/c1-3-5-6-12-16(20)23-15-11-8-7-10-13(19)17(21)14(9-4-2)24-18(15)22/h3,5-7,10,12-15,17,19,21H,4,8-9,11H2,1-2H3/b5-3+,10-7+,12-6+ |
InChI Key |
TXPRZPDVUZCNLB-YECGNMMBSA-N |
Isomeric SMILES |
CCCC1C(C(/C=C/CCC(C(=O)O1)OC(=O)/C=C/C=C/C)O)O |
SMILES |
CCCC1C(C(C=CCCC(C(=O)O1)OC(=O)C=CC=CC)O)O |
Canonical SMILES |
CCCC1C(C(C=CCCC(C(=O)O1)OC(=O)C=CC=CC)O)O |
Synonyms |
lethaloxin pinolidoxin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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